![molecular formula C15H25NO5 B1651253 9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 1251007-93-8](/img/structure/B1651253.png)
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Übersicht
Beschreibung
“9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a chemical compound with the CAS Number: 1160246-98-9 . It has a molecular weight of 299.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.37 g/mol . It is typically stored at room temperature . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Protecting Group for Amino Acids Synthesis
9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid is utilized in the synthesis of N-Boc-amino acids. A study by Rao et al. (2017) describes a new reagent, Boc-OASUD, for preparing N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature, providing a method to introduce the Boc group without racemization, offering an alternative to di-tert-butyl dicarbonate (Rao et al., 2017).
Synthesis of Spirocyclic Derivatives for Antibacterial Agents
Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in synthesizing new ciprofloxacin derivatives. They tested these fluoroquinolone derivatives against various bacterial strains, with certain compounds showing distinct activity against specific strains. This research highlights the compound's role in developing novel antibacterial agents (Lukin et al., 2022).
Application in Food Contact Materials
The compound has been evaluated for its safety in food contact materials. A 2012 study by the EFSA Journal assessed the additive 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane for use as a stabilizer in polyolefins for food contact. The study concluded that its use is safe for consumers under specified conditions (Flavourings, 2012).
Electrochemical Applications
The compound's derivatives have been studied for their electrochemical properties. For instance, Abou-Elenien et al. (1991) investigated the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, exploring their potential in various electrochemical applications (Abou-Elenien et al., 1991).
Synthesis of Constrained Peptidomimetics
The compound is instrumental in synthesizing constrained peptidomimetics, as demonstrated by Mandal et al. (2005). They reported an efficient synthesis of various diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a process crucial for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZXUMQCZCINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133651 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251007-93-8 | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251007-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-9-azaspiro[5.5]undecane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101133651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B1651170.png)
![2-[(S)-1-Aminopropyl]phenol](/img/structure/B1651172.png)
![8-[(Cyclopentylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one;hydrochloride](/img/structure/B1651173.png)
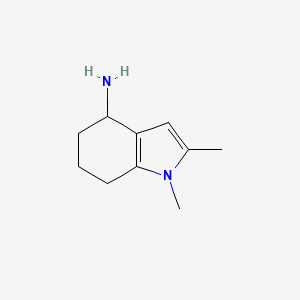
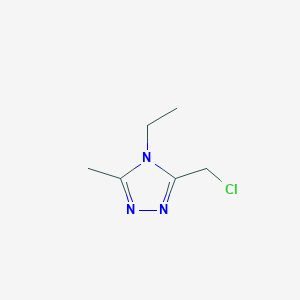
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1651181.png)
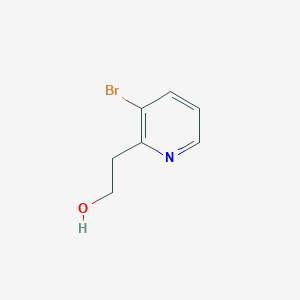
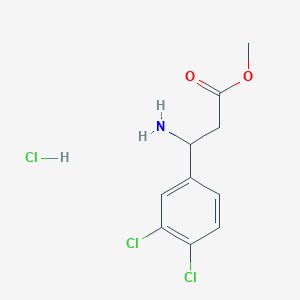
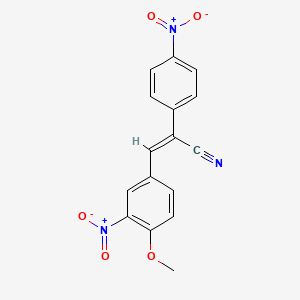
![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)
![Tert-butyl 3-(benzo[D][1,3]dioxol-5-YL)piperazine-1-carboxylate](/img/structure/B1651187.png)
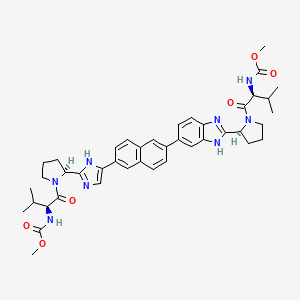
![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)